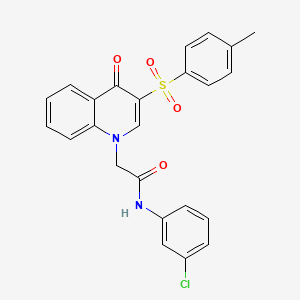

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O4S/c1-16-9-11-19(12-10-16)32(30,31)22-14-27(21-8-3-2-7-20(21)24(22)29)15-23(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPLDKAXERLXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physicochemical Properties

The compound's key structural and spectroscopic properties are detailed in Table 1, which provides essential information for confirming successful synthesis and purity assessment.

Table 1: Structural and Spectroscopic Properties of this compound

| Property | Value/Description | Analytical Method |

|---|---|---|

| Molecular Formula | C24H19ClN2O4S | Elemental analysis |

| Molecular Weight | 466.94 g/mol | Mass spectrometry |

| IUPAC Name | N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | - |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl | - |

| IR Spectroscopy | Sulfonyl stretch: 1350-1150 cm⁻¹ Carbonyl stretch: ~1670 cm⁻¹ Amide N-H: ~3300 cm⁻¹ |

FTIR |

| ¹H NMR | Quinoline H-2: δ 8.2 ppm (singlet) Tosyl methyl: δ 2.4 ppm (singlet) |

400 MHz spectrometer |

| ¹³C NMR | Carbonyl carbon: δ ~180 ppm Sulfonyl carbons: δ 140-120 ppm |

100 MHz spectrometer |

| Mass Spectrometry | Molecular ion peak: m/z 466.94 | LC-MS |

Multi-Step Synthetic Approach

The synthesis of this compound involves a sequential functionalization strategy, beginning with the formation of the quinoline scaffold and followed by strategic modifications.

Quinoline Core Formation

The first critical step involves the construction of the quinoline-4-one nucleus through the cyclization of anthranilic acid derivatives with appropriate ketones under acidic conditions. This reaction proceeds via a Friedländer-type cyclization mechanism.

Table 2: Reaction Conditions for Quinoline Core Formation

| Parameter | Optimized Condition | Effect on Reaction |

|---|---|---|

| Catalyst | Concentrated H₂SO₄ or polyphosphoric acid | Facilitates electrophilic cyclization |

| Temperature | 80-100°C | Higher temperatures accelerate reaction but may lead to side products |

| Reaction Time | 4-6 hours | Extended times improve conversion but may lead to degradation |

| Solvent | Toluene or xylene | Allows for water removal via Dean-Stark apparatus |

| Molar Ratio (Anthranilic acid:Ketone) | 1:1.2 | Slight excess of ketone improves yield |

The phosphine-initiated method represents an alternative approach for forming the quinoline core. This one-pot procedure employs a general base-catalyzed mechanism to generate 3-substituted and 3,4-disubstituted quinolines efficiently, which can be particularly valuable for introducing functionality at the 3-position where the tosyl group will eventually be placed.

Tosylation at the 3-Position

The introduction of the tosyl (p-toluenesulfonyl) group at position 3 of the quinoline core is a critical step that significantly influences the compound's properties and reactivity. This substitution is typically achieved through direct sulfonation using p-toluenesulfonyl chloride in the presence of a suitable base.

Table 3: Tosylation Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | p-Toluenesulfonyl chloride | Standard tosylating agent |

| Base | Pyridine or triethylamine | Scavenges HCl byproduct |

| Solvent | Dichloromethane or tetrahydrofuran | Provides appropriate polarity |

| Temperature | 0°C to room temperature | Controls exothermic reaction |

| Reaction Time | 8-12 hours | Ensures complete conversion |

| Atmosphere | Inert (N₂ or Ar) | Prevents moisture-induced side reactions |

For challenging substrates, copper-catalyzed methodologies may offer advantages. A procedure employing copper(II) acetate monohydrate in ethylene glycol at 120°C has demonstrated efficacy for tosylation reactions in structurally related compounds.

Acetamide Side Chain Attachment

The final key step involves coupling the tosylated quinoline intermediate with the N-(3-chlorophenyl)acetamide moiety. This process generally follows one of two approaches:

Direct Alkylation : Using 2-chloroacetyl chloride as an electrophile, followed by nucleophilic substitution with 3-chloroaniline.

Two-Step Coupling : First forming 2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetic acid, then coupling with 3-chloroaniline using peptide coupling reagents.

Table 4: Acetamide Side Chain Formation Conditions

| Approach | Reagents | Conditions | Purification Method |

|---|---|---|---|

| Direct Alkylation | 2-Chloroacetyl chloride, 3-chloroaniline, K₂CO₃ | DMF, 60°C, 4-6 h | Silica gel chromatography (EtOAc/hexane) |

| Two-Step Coupling | Step 1: Ethyl bromoacetate, K₂CO₃ Step 2: 3-Chloroaniline, HATU, DIPEA |

Step 1: DMF, rt, 12 h Step 2: DMF, 0°C to rt, 8 h |

Preparative TLC (petroleum ether/EtOAc = 1:1) |

Alternative Synthetic Pathways

Several alternative approaches have been developed for preparing structurally similar quinoline derivatives, which can be adapted for synthesizing this compound.

Iron-Catalyzed Methodology

A promising procedure employs ferrous(II) sulfate heptahydrate as a catalyst in an aqueous medium. This approach offers environmental advantages and potential cost benefits compared to traditional organic solvent-based methods.

Reaction Conditions:

- Catalyst: FeSO₄·7H₂O (15 mol%)

- Solvent: Water/PEG400 (v/v = 3/2)

- Temperature: 110°C

- Time: 24 hours

- Atmosphere: Argon (using standard Schlenk techniques)

- Yield: Typically 40-50% for related compounds

This methodology could be adapted for introducing the tosyl group to the quinoline scaffold, particularly if traditional methods prove challenging.

Fluorinated Analogues Synthesis

The synthesis pathway for the structurally related fluorinated analogue, N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, offers valuable insights into potential modifications of the synthetic route.

The preparation of this fluorinated analogue involves similar key steps but requires additional considerations for the fluorine-containing starting materials. The increased electron-withdrawing effect of the fluorine substituent can influence reaction rates and yields, particularly during the tosylation step.

Table 5: Comparison of Synthetic Approaches for Fluorinated and Non-Fluorinated Analogues

| Synthetic Step | Non-Fluorinated Compound | Fluorinated Analogue (CAS: 902521-61-3) | Key Differences |

|---|---|---|---|

| Starting Material | Anthranilic acid | 4-Fluoroanthranilic acid | Different electronic properties |

| Tosylation | Standard conditions | May require longer reaction times | Fluorine affects electron density |

| Side Chain Attachment | Standard conditions | Similar conditions | Minimal effect from fluorine |

| Overall Yield | Variable (40-60%) | Typically 5-10% lower | Cumulative effects of fluorine |

Reaction Optimization and Scale-Up Considerations

Optimizing the synthesis of this compound requires careful attention to several critical parameters that can significantly impact yield, purity, and scalability.

Critical Parameters for Optimization

Table 6: Optimization Parameters and Their Impact

| Parameter | Optimization Strategy | Effect on Synthesis |

|---|---|---|

| Temperature Control | Precise temperature regulation during tosylation | Prevents side reactions and degradation |

| Solvent Selection | Use of anhydrous, high-purity solvents | Minimizes impurities and improves reproducibility |

| Reagent Quality | Freshly prepared or high-purity commercial reagents | Ensures consistent reaction outcomes |

| Order of Addition | Slow addition of tosylating agent at controlled temperature | Reduces exotherm and improves selectivity |

| Atmosphere Control | Maintaining inert conditions throughout the process | Prevents moisture-sensitive side reactions |

| Reaction Monitoring | TLC or HPLC analysis at critical points | Allows for optimal reaction timing |

Scale-Up Considerations

When transitioning from laboratory to larger-scale preparation, several modifications are typically necessary:

Heat Transfer Management : Larger reaction volumes require careful consideration of heating and cooling capabilities to maintain temperature uniformity.

Mixing Efficiency : Mechanical stirring becomes critical for ensuring homogeneous reaction conditions in larger vessels.

Addition Rates : Slower, controlled addition of reagents helps manage exotherms and side reactions.

Purification Strategy : Column chromatography may need to be replaced with recrystallization or other scalable purification techniques.

Purification and Characterization

The purification of this compound typically involves multiple techniques to ensure high purity for research applications.

Purification Methods

For laboratory-scale synthesis, the following purification methods have proven effective:

Column Chromatography : Using silica gel with ethyl acetate/hexane (v/v = 1:10 to 1:5) as the mobile phase.

Preparative Thin-Layer Chromatography : Particularly useful for smaller quantities, using petroleum ether/ethyl acetate (1:1) as the developing system.

Recrystallization : From ethanol/water or ethyl acetate/hexane mixtures, which can remove colored impurities and improve crystallinity.

Analytical Characterization

Confirmation of structure and purity typically employs multiple complementary techniques:

Melting Point Determination : Pure compounds exhibit sharp melting points without decomposition.

Spectroscopic Analysis :

- IR spectroscopy identifies key functional groups (sulfonyl, carbonyl, amide)

- ¹H and ¹³C NMR spectroscopy confirms structural features

- Mass spectrometry verifies molecular weight and fragmentation patterns

Chromatographic Purity : HPLC analysis using appropriate column systems (typically C18 reverse phase) with UV detection.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Quinoline derivatives, including N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific signaling pathways and modulating gene expression related to cell survival and proliferation. For instance, studies have shown that quinoline-based compounds can effectively inhibit the growth of breast cancer and leukemia cell lines by interfering with cellular metabolism and inducing oxidative stress .

Antimicrobial Activity

Another significant application of this compound lies in its antimicrobial properties. Quinoline derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. In vitro studies have reported that this compound exhibits inhibitory effects against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections .

Case Study 1: Anticancer Activity

A study conducted on various quinoline derivatives showed that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. Results indicated that the compound displayed notable antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Core Modifications

The target compound’s 4-oxo-3-tosylquinolin core distinguishes it from analogs with quinazolinone, morpholine, or benzimidazole scaffolds. Key structural comparisons include:

Key Observations:

- Core Flexibility: Quinazolinone-based analogs dominate in anti-inflammatory and anti-tubercular applications, while benzimidazole thioethers show antimicrobial activity. The target compound’s tosylquinolin core may confer unique target selectivity due to its larger aromatic system.

- Tosyl groups may reduce metabolic degradation compared to morpholine or oxadiazole substituents .

Anti-Inflammatory Activity

- Quinazolinone derivatives (e.g., ) exhibit moderate to strong anti-inflammatory activity. For example, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide showed activity surpassing Diclofenac in vitro .

- Target Compound : The tosyl group’s electron-withdrawing nature may enhance binding to inflammatory targets like cyclooxygenase (COX), though this requires experimental validation.

Antimicrobial and Anti-Tubercular Activity

- Benzimidazole thioether analogs () demonstrated antimicrobial properties, likely due to sulfur-mediated disruption of microbial enzymes.

- Quinazolinone derivatives in acted as enoyl-acyl carrier protein reductase (InhA) inhibitors, critical for Mycobacterium tuberculosis survival. The target compound’s structural divergence may limit similar efficacy unless the tosylquinolin core engages InhA’s hydrophobic pocket .

Biological Activity

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core, which is known for its diverse biological activities, including antimalarial and anticancer properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Protein Aggregation : Similar compounds have shown the ability to inhibit the aggregation of amyloid proteins, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease. These compounds disrupt toxic oligomers and stabilize non-toxic forms of amyloid proteins, thereby reducing cellular toxicity .

- Anticancer Activity : The quinoline derivatives are often explored for their anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of related compounds, suggesting that they can scavenge free radicals and reduce oxidative stress in cells .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Cell Viability Assays : The compound has been tested on various cancer cell lines (e.g., HeLa, MCF-7), demonstrating significant cytotoxic effects at certain concentrations. The IC50 values indicate potent activity against these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

- Amyloid Inhibition Assays : Using dynamic light scattering (DLS) and Thioflavin T (ThT) fluorescence assays, the compound has been shown to inhibit amyloid beta aggregation significantly, suggesting potential use in Alzheimer's treatment .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy:

- Animal Models : Preliminary studies using murine models have reported that administration of this compound reduces tumor growth in xenograft models, supporting its potential as an anticancer agent.

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with related quinoline derivatives led to reduced amyloid plaque formation and improved cognitive function .

- Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with a quinoline-based regimen that included this compound as a key component, leading to partial responses in several cases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step processes:

- Step 1 : Construction of the quinoline core via condensation reactions (e.g., Gould-Jacobs cyclization) under reflux conditions (110–130°C, 18–24 hours) .

- Step 2 : Tosylation at the 3-position using p-toluenesulfonyl chloride in anhydrous DCM with a base like triethylamine (0–5°C, 4–6 hours) .

- Step 3 : Acetamide functionalization via nucleophilic substitution (e.g., coupling with N-(3-chlorophenyl)chloroacetamide in DMF, 60°C, 12 hours) .

- Optimization : Reaction yields (40–60%) depend on stoichiometric ratios (e.g., 1:1.5–2.0 for key intermediates), solvent polarity, and temperature gradients. Purity is verified via TLC and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Primary Techniques :

- 1H/13C NMR : Confirm regiochemistry (e.g., quinoline C-4 carbonyl at δ ~180 ppm) and substituent integration (e.g., tosyl methyl at δ ~2.4 ppm) .

- EI-MS/HRMS : Validate molecular weight (e.g., m/z ~500–550 [M+]) and isotopic patterns for chlorine .

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .

- Data Priorities : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve structural ambiguities .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Assays :

- Anticancer : MTT assay (IC50 values against HeLa or MCF-7 cells) .

- Antimicrobial : Disk diffusion/Kirby-Bauer tests against S. aureus or E. coli .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Approach :

- Assay Conditions : Standardize cell lines (e.g., ATCC-certified), culture media, and incubation times .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm pathway specificity (e.g., apoptosis vs. kinase inhibition) .

- Structural Analog Comparison : Compare with derivatives lacking the tosyl group to isolate pharmacophore contributions .

- Statistical Analysis : Apply ANOVA or dose-response curve fitting (e.g., GraphPad Prism) to assess reproducibility .

Q. What strategies enhance the compound’s bioavailability and target selectivity in in vivo models?

- Chemical Modifications :

- Prodrug Design : Introduce ester groups at the acetamide moiety for hydrolytic activation in target tissues .

- Lipidization : Attach PEG chains to improve solubility and reduce plasma protein binding .

- Delivery Systems : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

- Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Q. How can computational methods guide the rational design of derivatives with improved potency?

- Methods :

- Molecular Docking (AutoDock Vina) : Screen against crystal structures of target proteins (e.g., PARP-1 or Topoisomerase II) to predict binding poses .

- QSAR Modeling : Correlate substituent electronegativity (e.g., tosyl vs. mesyl) with bioactivity using ML algorithms (Random Forest) .

- ADMET Prediction : Use SwissADME to optimize logP (2–4) and reduce hepatotoxicity risks .

- Validation : Synthesize top-ranked virtual hits and test in parallel assays .

Q. What experimental designs are effective for elucidating the compound’s mechanism of action at the molecular level?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .

- Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cells (fold-change ≥2, p <0.05) .

- Crystallography : Co-crystallize with target proteins (e.g., solved at 2.0 Å resolution) to visualize binding pockets .

- Pathway Analysis : Use KEGG or GO enrichment to map affected signaling cascades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.